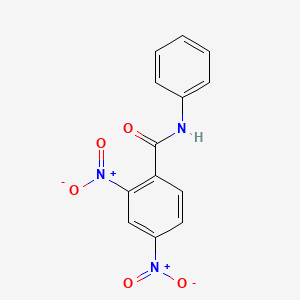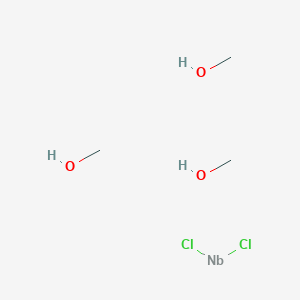![molecular formula C12H30CuN2O6+ B14716581 2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+) CAS No. 11065-16-0](/img/structure/B14716581.png)
2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+) is a compound that combines an organic molecule with a copper ion. The organic component, 2-[bis(2-hydroxyethyl)amino]ethanol, is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature. It is hygroscopic and can absorb moisture and carbon dioxide from the air . The copper ion, in its +1 oxidation state, adds unique properties to the compound, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia or an amine under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, and the product is purified through distillation or crystallization .
Industrial Production Methods
Industrial production of 2-[bis(2-hydroxyethyl)amino]ethanol involves large-scale reactions using ethylene oxide and ammonia or amines. The process is optimized for high yield and purity, often involving continuous reaction systems and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+) involves its interaction with various molecular targets and pathways. The copper ion can participate in redox reactions, influencing cellular processes and enzyme activities. The organic component can interact with biological membranes and proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethanolamine: Similar in structure but lacks the copper ion, making it less effective in certain applications.
Diethanolamine: Another similar compound but with different chemical properties and applications.
Ethanolamine: A simpler compound with fewer hydroxyl groups and different reactivity.
Uniqueness
2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+) is unique due to the presence of the copper ion, which imparts additional chemical and biological properties. This makes it more versatile and effective in various applications compared to its similar counterparts .
Propriétés
Numéro CAS |
11065-16-0 |
|---|---|
Formule moléculaire |
C12H30CuN2O6+ |
Poids moléculaire |
361.92 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+) |
InChI |
InChI=1S/2C6H15NO3.Cu/c2*8-4-1-7(2-5-9)3-6-10;/h2*8-10H,1-6H2;/q;;+1 |
Clé InChI |
ILFBEPYIFPYUMG-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


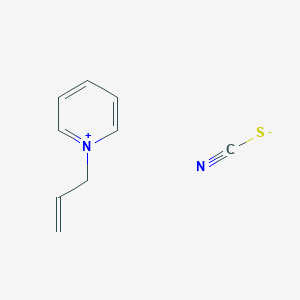


![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)
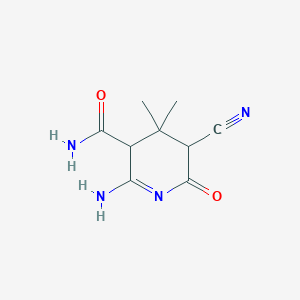


![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
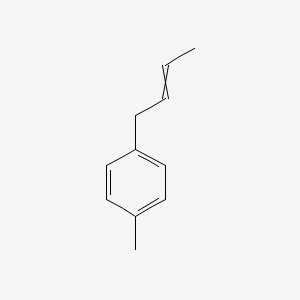
![Benzene, 1-methyl-2-[(methylthio)phenylmethyl]-](/img/structure/B14716569.png)
![1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane](/img/structure/B14716575.png)
